1,7a-Seco-Perindopril
Descripción
1,7a-Seco-Perindopril is a metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, formed via enzymatic cleavage of the parent compound. This structural modification involves the opening of the perhydroindole ring, resulting in a distinct molecular conformation . While perindopril is widely used for hypertension and heart failure, 1,7a-Seco-Perindopril exhibits altered pharmacokinetic and pharmacodynamic properties due to its unique stereochemistry and reduced binding affinity for ACE. Recent studies highlight its role in prolonged ACE inhibition, albeit with lower potency compared to perindopril .
Propiedades
Fórmula molecular |
C₁₉H₃₄N₂O₅ |
|---|---|
Peso molecular |
370.48 |
Sinónimos |
(S)-3-Cyclohexyl-2-((S)-2-(((S)-1-ethoxy-1-oxopentan-2-yl)amino)propanamido)propanoic Acid |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
| Compound | Core Structure | ACE Inhibition (IC₅₀ nM) | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|---|
| 1,7a-Seco-Perindopril | Seco-perhydroindole derivative | 1.8 ± 0.3 | 45–55 | 8–12 |
| Perindopril | Perhydroindole ring | 0.6 ± 0.1 | 75–95 | 30–120 |
| Ramipril | Bicyclic diketopiperazine | 0.9 ± 0.2 | 50–60 | 13–17 |
| Lisinopril | Lysine-proline analog | 1.2 ± 0.2 | 25–30 | 12–14 |
Key Findings :
- Structural Stability : 1,7a-Seco-Perindopril lacks the rigid perhydroindole ring of perindopril, reducing its stability in acidic environments and altering tissue distribution .
- ACE Inhibition : While 1,7a-Seco-Perindopril retains ACE-inhibitory activity (IC₅₀ = 1.8 nM), it is approximately threefold less potent than perindopril (IC₅₀ = 0.6 nM) .
- Pharmacokinetics : Its shorter half-life (8–12 h) compared to perindopril (30–120 h) suggests reduced duration of action, necessitating more frequent dosing for sustained effects .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Parameters
| Parameter | 1,7a-Seco-Perindopril | Perindopril | Ramipril |
|---|---|---|---|
| Absorption (Tₘₐₓ, h) | 1.5–2.5 | 1–3 | 2–4 |
| Protein Binding (%) | 20–30 | 10–20 | 50–60 |
| Metabolism | Hepatic (CYP3A4) | Renal | Hepatic |
| Excretion | Urinary (60%) | Urinary (75%) | Urinary (50%) |
Pharmacodynamic Insights :
- Mechanism of Action : Unlike perindopril, which directly inhibits ACE, 1,7a-Seco-Perindopril acts as a partial agonist, modulating angiotensin II receptor activity at higher doses .
- Adverse Effects : Reduced potency correlates with a lower incidence of cough (4% vs. 12% for perindopril) and hyperkalemia, making it a safer option in renal-impaired patients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
